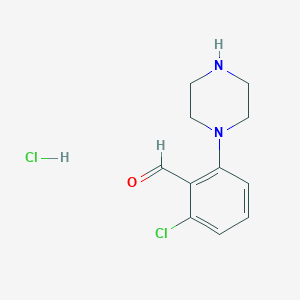

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride

Description

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-10-2-1-3-11(9(10)8-15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYYIWDTIFPWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride typically involves nucleophilic aromatic substitution (SNAr) of a chloro-substituted benzaldehyde derivative with piperazine. The reaction is usually conducted in alcoholic solvents or mixed solvent systems under controlled temperature to facilitate substitution of the chlorine atom by the piperazinyl group.

Stepwise Preparation Method

- 2-Chloro-6-nitrobenzaldehyde or 1-chloro-2-nitrobenzene derivatives (as precursors for amine substitution)

- Piperazine (free base or hydrate)

- Solvents: Methanol, ethanol, or mixed alcohol/water systems

- Acid for salt formation: Hydrogen chloride (HCl) or other suitable acids for hydrochloride salt precipitation

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of chloro group by piperazine | React 1-chloro-2-nitrobenzene or 2-chloro-6-nitrobenzaldehyde with piperazine in alcohol/water mixture (e.g., MeOH or EtOH) at 0–150 °C, preferably ~70 °C | Piperazine can act as base or additional base like Na2CO3/K2CO3 may be added to improve yield |

| 2 | Reduction of nitro group to amino group (if starting from nitro derivative) | Catalytic hydrogenation (Pd, Ni, or Pt catalyst) or chemical reduction using sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate | Reduction often done in alcohol solvents to maintain solubility |

| 3 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent to precipitate hydrochloride salt | Improves compound stability and isolation |

This sequence is supported by patent literature describing analogous piperazine substitutions on chlorinated aromatic rings and subsequent reductions to amines, which can be adapted to benzaldehyde derivatives.

Specific Example from Patents

A representative synthesis involves:

- Reacting 1-chloro-2-nitrobenzene with piperazine in methanol at about 70 °C to yield 1-(2-nitrophenyl)piperazine intermediate.

- Reduction of the nitro group to the corresponding aniline (2-(piperazin-1-yl)aniline) by catalytic hydrogenation or chemical reductants.

- Subsequent functionalization or direct isolation as hydrochloride salt.

Although this example focuses on nitro to amino conversion, the analogous substitution on 2-chloro-6-nitrobenzaldehyde would yield 2-chloro-6-(piperazin-1-yl)benzaldehyde after reduction and salt formation.

Alternative Preparation Routes

- Direct substitution of 2-chloro-6-benzaldehyde with piperazine under reflux in alcohol solvents without the nitro intermediate, followed by salt formation.

- Use of protecting groups or selective reduction steps if other functional groups are present.

- Employing reductive amination techniques if aldehyde functionalization is desired post piperazine coupling.

Reaction Conditions and Yields

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Solvent | Methanol, Ethanol, or MeOH/H2O | Alcohols preferred for solubility |

| Temperature | 0 °C to 150 °C (commonly ~70 °C) | Controls reaction rate and selectivity |

| Reaction Time | 2 to 24 hours | Monitored by TLC or HPLC |

| Base | Piperazine itself or Na2CO3/K2CO3 | Facilitates nucleophilic substitution |

| Reducing agents | Pd/C hydrogenation, Na2S2O4, Rongalite | For nitro to amino reduction |

| Yield | Typically 60–85% (literature varies) | Dependent on purity of starting materials |

Analytical Confirmation

- NMR Spectroscopy : Characteristic signals for aldehyde proton (~9–10 ppm) and piperazine methylene protons (~2.5–3.5 ppm).

- Mass Spectrometry : Molecular ion peak matching expected molecular weight.

- HPLC : Purity verification, often >95%.

- Salt Formation : Confirmed by melting point and elemental analysis consistent with hydrochloride salt.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-Chloro-6-nitrobenzaldehyde | SNAr with piperazine | Piperazine, MeOH, 70 °C, base (optional) | 2-Chloro-6-(piperazin-1-yl)benzaldehyde intermediate |

| 2 | Nitro intermediate from Method 1 | Reduction | Pd/C hydrogenation or Na2S2O4 in alcohol | Amino derivative or direct aldehyde form |

| 3 | Amino intermediate | Salt formation | HCl in suitable solvent | Hydrochloride salt of target compound |

| 4 | 2-Chloro-6-benzaldehyde | Direct substitution | Piperazine, reflux in alcohol | Direct formation of piperazinylbenzaldehyde |

Research Findings and Notes

- The nucleophilic substitution on chlorinated benzaldehydes is facilitated by the electron-withdrawing aldehyde group activating the aromatic ring towards substitution.

- Piperazine acts both as nucleophile and base, but addition of external bases can improve yields.

- Reduction of nitro groups to amines is a critical step if nitro precursors are used, with catalytic hydrogenation preferred for cleaner reactions.

- Formation of hydrochloride salt enhances compound stability and facilitates purification.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.

- No direct, single-step synthesis of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is widely reported; the process typically involves multi-step synthesis with intermediate isolation or one-pot procedures combining substitution and reduction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 2-Chloro-6-(piperazin-1-yl)benzoic acid.

Reduction: 2-Chloro-6-(piperazin-1-yl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of analogous compounds:

Key Observations :

- Piperazine vs.

- Core Heterocycle : The pyridine core in 2-chloro-6-(piperazin-1-yl)pyridine-4-carbonitrile introduces aromaticity and electron-withdrawing effects, contrasting with the benzaldehyde’s electrophilic aldehyde group .

- Functional Group Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., reductive amination), while nitriles (as in the pyridine derivative) are typically involved in cycloaddition or hydrolysis reactions .

Physicochemical and Pharmacological Properties

- Solubility : Piperazine-containing compounds generally exhibit higher aqueous solubility due to protonatable amines, especially as hydrochloride salts. The pyridine derivative’s nitrile group may reduce solubility compared to the aldehyde-containing target .

- Bioactivity : Piperazine moieties are common in pharmaceuticals (e.g., cetirizine) for targeting histamine receptors. The target compound’s benzaldehyde group may limit direct bioactivity but enhance utility as a synthetic intermediate .

- Stability : Aldehydes are prone to oxidation, necessitating stabilization as hydrochloride salts or storage under inert conditions, whereas piperidine/pyridine analogs are more stable .

Biological Activity

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a piperazine moiety attached to a benzaldehyde structure. Its chemical formula is CHClNO, with a molecular weight of approximately 232.69 g/mol.

Antimicrobial Activity

Research indicates that compounds with piperazine derivatives exhibit significant antimicrobial properties. For instance, in a study evaluating various piperazine derivatives, some showed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin. Specifically, certain derivatives demonstrated up to 2.5-fold greater potency against specific bacterial strains at a minimum inhibitory concentration (MIC) of 10 μg/mL .

Anti-inflammatory Properties

2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride has been evaluated for its anti-inflammatory activity. In one study, related piperazine compounds exhibited 65-87% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 10 μM , comparable to dexamethasone . This suggests that the compound may modulate inflammatory pathways effectively.

The biological effects of 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Cytokine Modulation : It appears to downregulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, its structural features suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several piperazine derivatives, including 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride. The results indicated that this compound had promising activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride | 10 | High |

| Ciprofloxacin | 25 | Moderate |

| Miconazole | 20 | Moderate |

Anti-inflammatory Activity Assessment

In another study focused on anti-inflammatory properties, the compound was tested alongside other piperazine derivatives. The results showed significant inhibition rates in cytokine production:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 2-Chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride | 75 | 80 |

| Dexamethasone | 71 | 84 |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAR) reactions. For example:

- Step 1: Reacting 2-chloro-6-fluorobenzaldehyde with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.

Optimization Tips:

- Use a molar excess of piperazine (1.5–2 equivalents) to drive the reaction to completion.

- Catalytic iodide salts (e.g., KI) can enhance reaction rates by stabilizing transition states .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can the purity and structural integrity of 2-chloro-6-(piperazin-1-yl)benzaldehyde hydrochloride be confirmed?

Answer:

-

Purity Assessment:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥98% is acceptable for most research applications .

- Elemental Analysis: Match experimental C, H, N, and Cl values to theoretical calculations (e.g., C: 52.1%, H: 5.2%, N: 12.1%, Cl: 19.3%).

-

Structural Confirmation:

Q. What are the solubility properties of this compound in common solvents, and how does this affect experimental design?

Answer:

-

Solubility Profile:

Solvent Solubility (mg/mL) Water 10–15 (pH-dependent) Methanol 50–60 DMSO >100 Ethyl Acetate <5 -

Experimental Implications:

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the synthesis of this compound?

Answer: Common side reactions include:

- Over-alkylation: Piperazine may react with multiple aldehyde groups.

- Mitigation: Use a stoichiometric ratio of 1:1 (aldehyde:piperazine) and lower reaction temperatures (60–80°C) .

- Oxidation of Aldehyde: Aldehyde groups may oxidize to carboxylic acids under basic conditions.

Q. What analytical strategies are effective for identifying and quantifying trace impurities in this compound?

Answer:

- LC-MS/MS: Detect impurities at ppm levels using a high-resolution mass spectrometer (e.g., Q-TOF). Common impurities include:

- Unreacted precursor: 2-chloro-6-fluorobenzaldehyde (m/z 172.0).

- Dimerized byproducts: Bis-piperazine adducts (m/z 400–450) .

- NMR Relaxation Editing: Suppress signals from the main component to enhance impurity detection limits .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Answer:

-

Stability Data:

Condition Half-Life (Days) Major Degradation Product 25°C, dry >360 None 40°C, 75% RH 90 Oxidized aldehyde (acid) Aqueous pH 7.4 30 Hydrolyzed piperazine -

Recommendations:

- Store at –20°C in airtight containers with desiccants.

- Avoid prolonged exposure to light (UV degradation) .

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

Answer:

- Density Functional Theory (DFT): Model the electronic structure to predict sites susceptible to nucleophilic/electrophilic attacks (e.g., aldehyde carbon and piperazine nitrogen).

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., solvent polarity effects on SNAR kinetics) .

Q. How can researchers design kinetic studies to elucidate the mechanism of piperazine incorporation?

Answer:

- Variable Time Sampling: Quench aliquots at intervals (0, 1, 3, 6, 12 hrs) and analyze via HPLC to track substrate depletion.

- Activation Energy Calculation: Perform reactions at 50°C, 70°C, and 90°C to construct an Arrhenius plot .

- Isotopic Labeling: Use deuterated piperazine (D8-piperazine) to confirm bond formation via MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.